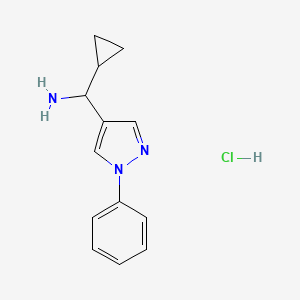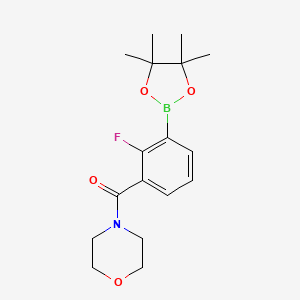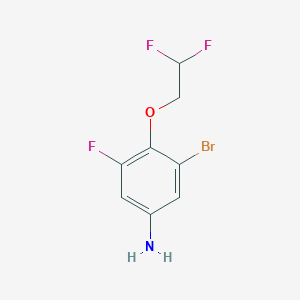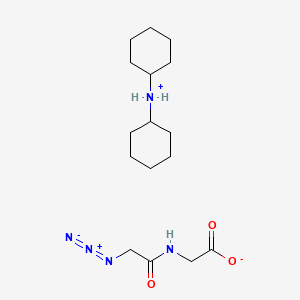
2-(2-Chloro-4-nitro-phenoxy)-ethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-4-nitro-phenoxy)-ethylamine hydrochloride is an organic compound that features a chloro-nitro-phenoxy group attached to an ethylamine moiety, with the hydrochloride salt form enhancing its solubility in water
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-nitro-phenoxy)-ethylamine hydrochloride typically involves the following steps:
Nitration: The starting material, 2-chlorophenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 2-chloro-4-nitrophenol.
Etherification: The 2-chloro-4-nitrophenol is then reacted with ethylene oxide in the presence of a base such as potassium carbonate to form 2-(2-chloro-4-nitro-phenoxy)ethanol.
Amination: The 2-(2-chloro-4-nitro-phenoxy)ethanol is subsequently treated with ammonia or an amine source to produce 2-(2-chloro-4-nitro-phenoxy)-ethylamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions (temperature, pressure, and pH) is common to optimize the synthesis and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Reduction: The nitro group in 2-(2-Chloro-4-nitro-phenoxy)-ethylamine hydrochloride can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as thiols or amines, to form corresponding substituted derivatives.
Oxidation: The ethylamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium thiolate, primary or secondary amines.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 2-(2-Chloro-4-amino-phenoxy)-ethylamine.
Substitution: 2-(2-Substituted-4-nitro-phenoxy)-ethylamine derivatives.
Oxidation: 2-(2-Chloro-4-nitro-phenoxy)-acetaldehyde or 2-(2-Chloro-4-nitro-phenoxy)-acetic acid.
Aplicaciones Científicas De Investigación
2-(2-Chloro-4-nitro-phenoxy)-ethylamine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Chemistry: It is utilized in the production of agrochemicals and dyes, where its reactive groups facilitate the formation of complex molecules.
Material Science: The compound is explored for its potential in creating novel polymers and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-(2-Chloro-4-nitro-phenoxy)-ethylamine hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The nitro and chloro groups can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Chloro-4-nitro-phenoxy)-propanoic acid: Similar in structure but with a propanoic acid group instead of an ethylamine.
2-(2-Chloro-4-nitro-phenoxy)-phenol: Lacks the ethylamine moiety, affecting its solubility and reactivity.
2-(2-Chloro-4-nitro-phenoxy)-acetic acid:
Uniqueness
2-(2-Chloro-4-nitro-phenoxy)-ethylamine hydrochloride is unique due to its combination of a chloro-nitro-phenoxy group with an ethylamine moiety, providing a balance of hydrophilic and hydrophobic properties. This makes it versatile for various chemical reactions and applications, particularly in medicinal chemistry where both solubility and reactivity are crucial.
Propiedades
IUPAC Name |
2-(2-chloro-4-nitrophenoxy)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3.ClH/c9-7-5-6(11(12)13)1-2-8(7)14-4-3-10;/h1-2,5H,3-4,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMFKUHQWULSQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Fluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B8125457.png)


![2-[4-(3-Formylphenyl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B8125474.png)

![1-(3,5-Difluorobenzyl)-1H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9-dione](/img/structure/B8125486.png)

![(S)-4-[(R)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol](/img/structure/B8125499.png)






